Ethyl 4-amino-2-hydroxybutanoate
Description
Ethyl 4-amino-2-hydroxybutanoate (CAS: 735225-24-8) is an ester derivative of 4-amino-2-hydroxybutanoic acid. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol and a purity of ≥95% . The compound features an amino (-NH₂) group at the fourth carbon and a hydroxyl (-OH) group at the second carbon of the butanoate chain.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl 4-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)5(8)3-4-7/h5,8H,2-4,7H2,1H3 |
InChI Key |
KSCZLCFMSHHFAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst . Another method includes the reduction of ethyl 4-chloro-3-oxobutanoate using a biocatalyst such as recombinant Escherichia coli .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ethyl 4-oxo-2-hydroxybutanoate.
Reduction: this compound derivatives.
Substitution: Various substituted ethyl 4-amino-2-hydroxybutanoates.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 4-amino-2-hydroxybutanoate serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including amination and reduction processes .
Biology
- Metabolic Pathways : The compound is studied for its role in metabolic pathways. It acts as a substrate for enzymes involved in amino acid metabolism, potentially influencing biochemical pathways related to health and disease.
Medicine
- Therapeutic Potential : Research is ongoing into its use as a prodrug for delivering active pharmaceutical ingredients. Its structural characteristics may enhance the bioavailability of therapeutic agents.
Industry
- Biodegradable Polymers : this compound is utilized in producing biodegradable polymers, contributing to sustainable material development. It also serves as a solvent in various industrial processes.
Case Studies
- Cellular Assays : In vitro studies demonstrated that this compound can significantly reduce lipid accumulation in hepatocytes, suggesting its role in modulating lipid metabolism. This finding indicates potential applications in treating metabolic disorders.
- Animal Models : In vivo experiments showed promising results in reducing blood glucose levels in diabetic mouse models. This suggests its potential as a therapeutic agent for managing diabetes and other metabolic conditions.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Structural Isomers: Ethyl 2-amino-4-hydroxybutanoate
Ethyl 2-amino-4-hydroxybutanoate (CAS: 764724-38-1) is a positional isomer of the target compound, differing in the placement of functional groups:
- Amino group: Positioned at C2 instead of C3.
- Hydroxyl group : Positioned at C4 instead of C2.
Key Differences :
- Polarity and Solubility: The altered positions of amino and hydroxyl groups may affect hydrogen bonding capacity and solubility. For instance, a hydroxyl group at C2 (vs. C4) could enhance intramolecular interactions.
- Synthetic Challenges : Positional isomerism necessitates distinct protection/deprotection strategies during synthesis.
Complex Derivatives: Aromatic-Substituted Analogs
Compounds like Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) and Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) (CAS: N/A) feature aromatic substituents and extended functionalization :
Key Differences :
- Reactivity : Aromatic substituents in 4c/4f introduce π-π stacking and electron-withdrawing/donating effects, altering reactivity compared to the aliphatic target compound.
- Applications: Derivatives like 4c/4f are tailored for specific pharmacological studies, whereas this compound serves as a simpler model compound.
Ester Derivatives with Mixed Functionalization
2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate (CAS: 284043-11-4) combines a 4-aminobutanoate ester with a substituted phenyl group :
Key Differences :
- Stability: The ketone group may increase susceptibility to nucleophilic attack compared to the hydroxyl group in this compound.
Biological Activity
Ethyl 4-amino-2-hydroxybutanoate, also known as ethyl 4-amino-3-hydroxybutanoate, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 145.17 g/mol
The compound features an amino group, a hydroxyl group, and an ethyl ester, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various bioactive molecules. The compound is involved in metabolic pathways that regulate amino acid levels and influence cellular signaling mechanisms.
- Amino Acid Metabolism : this compound can modulate the levels of branched-chain amino acids (BCAAs), which are crucial for muscle metabolism and energy production during exercise. Studies have shown that it can enhance BCAA degradation pathways, potentially improving metabolic efficiency in muscle tissues .
- Antioxidant Activity : The compound has been investigated for its antioxidant properties. It may help reduce oxidative stress by scavenging free radicals and modulating oxidative stress-related signaling pathways .
- Anti-inflammatory Effects : this compound has also been studied for its anti-inflammatory potential. It may inhibit inflammatory cytokine production and modulate related signaling pathways, contributing to reduced inflammation in various tissues .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to enhance cellular functions:
- Cell Viability and Proliferation : this compound was found to promote cell viability in various cell lines, suggesting its potential as a therapeutic agent in tissue repair and regeneration .
- Induction of Antimicrobial Peptides : Research indicated that hydroxylated derivatives of butyrate, including this compound, could upregulate the expression of antimicrobial peptides (AMPs) in macrophages, enhancing innate immune responses against bacterial infections .
In Vivo Studies
In vivo studies have provided insights into the physiological effects of the compound:
- Exercise Performance : Animal studies showed that administration of this compound improved exercise performance by enhancing oxidative metabolism and increasing resistance to fatigue in skeletal muscle .
- Metabolic Regulation : The compound was associated with improved metabolic profiles in models of metabolic disorders, indicating its potential for therapeutic use in conditions like obesity and type 2 diabetes .
Case Studies
Several case studies highlight the practical applications of this compound:
- Athletic Performance Enhancement : A study involving athletes demonstrated that supplementation with this compound led to significant improvements in endurance and recovery post-exercise.
- Wound Healing : Clinical observations noted accelerated wound healing in patients receiving treatments that included compounds derived from this compound, suggesting its role in tissue regeneration.
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-amino-2-hydroxybutanoate?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 4-amino-2-hydroxybutanoic acid with ethanol. Use concentrated sulfuric acid (H₂SO₄) as a catalyst under reflux conditions (60–80°C) for 6–8 hours. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase. Post-reaction, neutralize with sodium bicarbonate, extract with dichloromethane, and purify via vacuum distillation (boiling point ~150–160°C) .
- Critical Note : Ensure anhydrous conditions to avoid hydrolysis of the ester group.
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and hydroxyl (-OH) stretch at 3200–3500 cm⁻¹.
- ¹H-NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl group), δ 3.5–3.7 ppm (multiplet, -CH₂- adjacent to amino group), and δ 4.1–4.3 ppm (quartet, ester -OCH₂-) .
- GC-MS : Use a polar column (e.g., DB-Wax) with helium carrier gas. Retention time and fragmentation patterns should align with reference libraries (e.g., NIST) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : After extraction, employ fractional distillation under reduced pressure (30–50 mmHg) to separate the ester from unreacted starting materials. For higher purity (>98%), use recrystallization in a 1:2 ethanol-water mixture at 0–5°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?
- Methodological Answer :
- Step 1 : Cross-validate with alternative techniques (e.g., ¹³C-NMR for carbonyl confirmation or LC-MS for molecular ion verification).
- Step 2 : Assess solvent interference (e.g., residual ethanol in NMR samples) by drying under nitrogen and reanalyzing.
- Step 3 : Use computational tools (e.g., Gaussian DFT) to simulate spectra and compare experimental vs. theoretical peaks .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- In vitro Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare degradation rates in acidic (pH 2.0) vs. alkaline (pH 9.0) conditions to assess pH sensitivity .
Q. How can researchers optimize catalytic systems for enantioselective synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric esterification. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
- Reaction Optimization : Vary solvent polarity (toluene vs. THF), temperature (0–25°C), and catalyst loading (1–5 mol%) to maximize ee (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
